molecular formula C22H25N5O4S B15153743 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide

Cat. No.: B15153743
M. Wt: 455.5 g/mol
InChI Key: QYPXKKHDZUAVPC-UHFFFAOYSA-N
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Description

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a butanoyl group, a phenyl ring, a carbamothioyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the butanoyl group. The phenyl ring is then functionalized with the carbamothioyl group, and finally, the nitrobenzamide moiety is introduced. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide
  • N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide

Uniqueness

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C22H25N5O4S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide

InChI

InChI=1S/C22H25N5O4S/c1-2-4-20(28)26-13-11-25(12-14-26)18-9-7-17(8-10-18)23-22(32)24-21(29)16-5-3-6-19(15-16)27(30)31/h3,5-10,15H,2,4,11-14H2,1H3,(H2,23,24,29,32)

InChI Key

QYPXKKHDZUAVPC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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